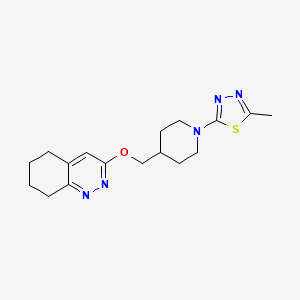

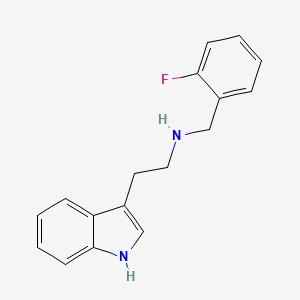

![molecular formula C12H22N2O2 B2923481 tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1780781-02-3](/img/structure/B2923481.png)

tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

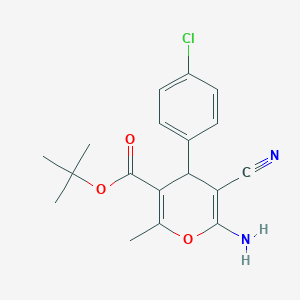

“tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is a bicyclic compound with a molecular weight of 226.32 . It is also known as TBTA and is a white crystalline powder soluble in organic solvents . It contains a nitrogen atom and an oxygen atom .

Synthesis Analysis

The synthesis of compounds like “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular formula of “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is C12H22N2O2 . The InChI Code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 .Chemical Reactions Analysis

As a bicyclic compound, “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is part of the family of macrocyclic compounds, which are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 306.5±25.0 °C and a predicted density of 1.112±0.06 g/cm3 . Its pKa is predicted to be 9.72±0.20 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

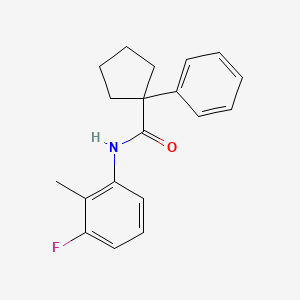

tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate: is widely used as an intermediate in organic synthesis. Its unique bicyclic structure makes it a valuable scaffold for the construction of more complex molecules. This compound can be functionalized further to create a variety of derivatives, which are useful in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, MFCD31926445 serves as a building block for the development of new drugs. Its bicyclic ring system is particularly interesting for creating compounds that can interact with biological targets. The tert-butyl group can be deprotected to reveal a carboxylic acid moiety, offering further chemical versatility .

Peptidomimetics

This compound is also employed in the design of peptidomimetics. These are molecules that mimic the structure of peptides and can disrupt protein-protein interactions (PPIs), which are crucial for many biological processes. By inhibiting PPIs, researchers can develop new therapies for diseases where such interactions play a key role .

Macrocyclic Compounds

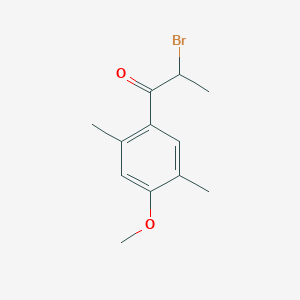

The structure of tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate lends itself to the formation of macrocyclic compounds. Macrocycles are large ring molecules that have gained attention for their ability to target “undruggable” biomolecules, such as those involved in antimicrobial resistance and PPIs .

Chemical Biology Probes

Chemical biologists use MFCD31926445 to create probes that can help understand biological systems. These probes can be designed to bind selectively to enzymes or receptors, allowing scientists to study their function and interaction with other molecules in a cellular context .

Advanced Material Science

Lastly, the compound finds applications in advanced material science. Its rigid structure can be incorporated into polymers or other materials to impart specific mechanical properties or to create novel materials with unique characteristics suitable for high-tech applications .

Safety and Hazards

Direcciones Futuras

The future directions of “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” could involve further exploration of its potential in targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets . As a macrocyclic compound, it could play a significant role in the development of new drugs and therapies .

Mecanismo De Acción

Target of Action

Tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate, also known as MFCD31926445, is a type of macrocyclic compound . Macrocyclic compounds have been recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interaction (PPI) targets .

Mode of Action

It is known that macrocyclic compounds like mfcd31926445 can interact with their targets in a unique way due to their cyclic structure . This allows them to form multiple simultaneous interactions with their targets, potentially leading to changes in the target’s function or activity .

Biochemical Pathways

Given its classification as a macrocyclic compound, it may be involved in various biochemical pathways depending on its specific targets .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

As a macrocyclic compound, it may have the ability to modulate the function of its targets, leading to downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD31926445. For instance, the compound should be kept in a dark place, sealed in dry conditions, and stored at temperatures between 2-8°C .

Propiedades

IUPAC Name |

tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKNMMRQVQVREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |

CAS RN |

1780781-02-3 |

Source

|

| Record name | tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)